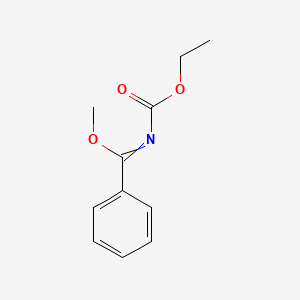
Methyl N-(ethoxycarbonyl)benzenecarboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester is an organic compound with a complex structure that includes aromatic rings and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester typically involves the esterification of benzenecarboximidic acid with ethyl chloroformate and methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process involves the following steps:
Activation of Benzenecarboximidic Acid: The benzenecarboximidic acid is first activated using a suitable activating agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated benzenecarboximidic acid is then reacted with ethyl chloroformate and methanol in the presence of a catalyst like sulfuric acid to form the desired ester.
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenecarboximidic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are employed.
Major Products
Oxidation: Benzenecarboximidic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Applications De Recherche Scientifique
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenecarboximidic acid, N-(methoxycarbonyl)-, ethyl ester
- Benzenecarboximidic acid, N-(propoxycarbonyl)-, methyl ester
Uniqueness
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
101934-61-6 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl N-ethoxycarbonylbenzenecarboximidate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(13)12-10(14-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clé InChI |
JEYFDHCGSVEVNR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N=C(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


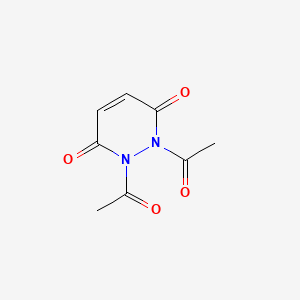
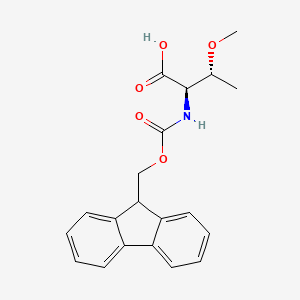

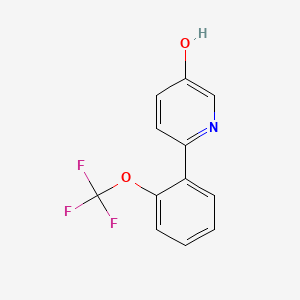

![methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14083676.png)
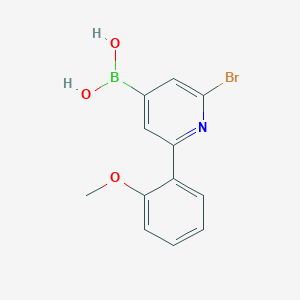

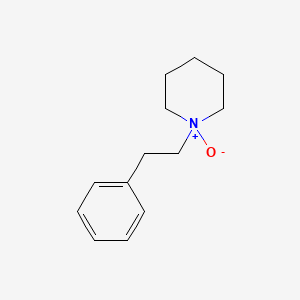
![2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14083705.png)
![3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B14083714.png)
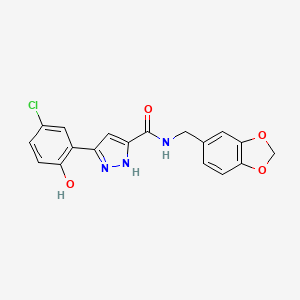
![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)
![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)
